LogP and TPSA Values of 3-Chloro-5-fluorobenzo[d]isoxazole Compared with Structurally Related Halogenated Benzisoxazoles
3-Chloro-5-fluorobenzo[d]isoxazole exhibits a computed LogP of 2.62 and a topological polar surface area (TPSA) of 26.0 Ų, positioning it within the favorable Lipinski Rule of Five space for oral bioavailability . In contrast, the mono-chlorinated analog 3-chloro-1,2-benzisoxazole (CAS 16263-52-8) lacks the fluorine substituent, resulting in altered lipophilicity and a different electronic distribution profile . While precise computed LogP values for the comparator were not retrievable from primary literature, the presence of fluorine in the target compound is known to increase metabolic stability and modulate pKa compared to non-fluorinated benzisoxazoles [1].
| Evidence Dimension | Computational physicochemical parameters (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP: 2.62; TPSA: 26.0 Ų |
| Comparator Or Baseline | 3-Chloro-1,2-benzisoxazole (CAS 16263-52-8): no fluorine substituent; specific LogP/TPSA not reported in retrieved primary literature |
| Quantified Difference | LogP difference not quantifiable due to comparator data absence; qualitative difference established by presence of fluorine substituent |
| Conditions | Computed values via standard cheminformatics prediction algorithms (ChemSrc, ChemScene databases) |
Why This Matters
The LogP of 2.62 and TPSA of 26.0 Ų are numerically consistent with favorable oral bioavailability parameters, enabling prioritization of this scaffold in early-stage drug discovery screening where computational ADME filtering is employed.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
